Alismanol M

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

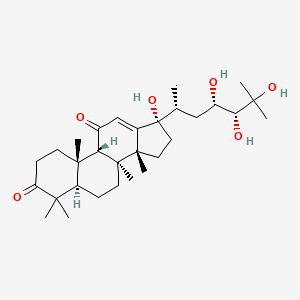

Properties

Molecular Formula |

C30H48O6 |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

(5R,8S,9S,10S,14R,17S)-17-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C30H48O6/c1-17(15-19(32)24(34)26(4,5)35)30(36)14-13-28(7)21(30)16-18(31)23-27(6)11-10-22(33)25(2,3)20(27)9-12-29(23,28)8/h16-17,19-20,23-24,32,34-36H,9-15H2,1-8H3/t17-,19+,20+,23+,24-,27+,28+,29+,30+/m1/s1 |

InChI Key |

WSJIFVGTEOWNDG-GAGXMAOZSA-N |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)[C@]1(CC[C@]2(C1=CC(=O)[C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)O)C1(CCC2(C1=CC(=O)C3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Alismanol M: Unraveling the Molecular Architecture of a Novel Natural Product

A comprehensive guide to the structure elucidation and confirmation of Alismanol M, this whitepaper serves as a technical resource for researchers, scientists, and professionals engaged in drug discovery and development. Due to the limited publicly available data on a compound specifically named "this compound," this document will focus on the established methodologies and logical workflows applied to the structural determination of similar novel natural products isolated from medicinal plants, drawing parallels to the well-studied Alisol family of compounds from the Alisma species.

Introduction to this compound and the Importance of Structure Elucidation

The General Workflow of Natural Product Structure Elucidation

The path from a crude plant extract to a fully characterized molecule follows a standardized, multi-step process. This workflow is essential for ensuring the purity of the isolated compound and the accuracy of its structural assignment.

Figure 1: A generalized workflow for the isolation and structure elucidation of a novel natural product.

Key Experimental Protocols in Structure Elucidation

The determination of a molecule's structure relies on a suite of sophisticated analytical techniques. The data from these experiments, when pieced together, provide a complete picture of the molecular framework.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[2] This information is crucial for determining the molecular weight and elemental composition of a compound.

Experimental Protocol (High-Resolution Electrospray Ionization Mass Spectrometry - HR-ESI-MS):

-

Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio.

-

Data Acquisition: The detector records the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The high resolution of the instrument allows for the determination of the accurate mass, which is then used to calculate the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocols:

-

1D NMR (¹H and ¹³C):

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, similar pulses are used, often with proton decoupling to simplify the spectrum.

-

Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum, which is then phased and baseline corrected.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Data Acquisition: 2D NMR experiments involve more complex pulse sequences to correlate different nuclei.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing long-range connectivity information.

-

-

Data Processing: The acquired 2D data is processed to generate a contour plot where cross-peaks indicate correlations between nuclei.

-

Data Presentation: A Hypothetical Example for an Alisol-type Triterpenoid

While specific data for this compound is unavailable, the following tables illustrate how spectroscopic data for a hypothetical Alisol-type triterpenoid would be presented.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 1.54 | m | |

| 2 | 1.89 | m | |

| 3 | 3.25 | dd | 11.5, 4.5 |

| 5 | 1.28 | m | |

| ... | ... | ... | ... |

| 21 | 0.85 | d | 6.5 |

| 23 | 4.12 | m | |

| 24 | 3.89 | m |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 38.7 |

| 2 | 27.4 |

| 3 | 79.1 |

| 4 | 39.2 |

| 5 | 55.6 |

| ... | ... |

| 21 | 18.3 |

| 23 | 68.5 |

| 24 | 72.1 |

Structure Confirmation and Future Directions

Once a putative structure is proposed based on spectroscopic data, its confirmation is paramount. This can be achieved through total synthesis of the proposed structure and comparison of its spectroscopic data with that of the natural product. Alternatively, if suitable crystals can be grown, X-ray crystallography provides an unambiguous determination of the solid-state structure.

Should "this compound" be isolated and its structure confirmed, the next logical step would be to investigate its biological activity. The Alisol compounds, for instance, have been reported to possess a range of pharmacological effects, including anti-inflammatory and diuretic properties.[1] Any potential therapeutic applications of this compound would be guided by its structural similarity to other known bioactive molecules and further investigated through in vitro and in vivo assays.

Figure 2: A logical pathway for the biological evaluation of a newly identified natural product.

Conclusion

The elucidation of a novel natural product's structure is a meticulous process that combines the principles of chemistry, spectroscopy, and logical deduction. While the specific details of this compound remain to be publicly documented, the established methodologies outlined in this guide provide a robust framework for its eventual characterization. The confirmation of its structure will be a critical milestone, paving the way for the exploration of its potential biological activities and therapeutic applications. As our analytical capabilities continue to advance, the journey from plant to prescription for compounds like this compound becomes increasingly efficient, promising new avenues for drug discovery and development.

References

Alismanol M: A Technical Guide to its Isolation, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the isolation and characterization of Alismanol M, a protostane-type triterpenoid from the rhizomes of Alisma orientale. This compound has garnered significant interest within the scientific community for its role as a potent agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. This document outlines detailed experimental protocols, presents comprehensive characterization data, and visualizes the associated signaling pathway to support further research and drug development efforts.

Isolation of this compound from Alisma orientale

The isolation of this compound from the dried rhizomes of Alisma orientale is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on established procedures for isolating protostane-type triterpenoids from this plant source.

Experimental Protocol: Isolation

-

Plant Material and Extraction:

-

Air-dried and powdered rhizomes of Alisma orientale (5.0 kg) are extracted three times with 15 L of 60% ethanol under reflux for 2 hours for each extraction.

-

The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which contains the majority of the triterpenoids, is concentrated in vacuo.

-

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to silica gel column chromatography and eluted with a gradient of chloroform-methanol (from 100:0 to 0:100, v/v) to yield several fractions (F1-F10).

-

Fraction F5, showing the presence of protostane-type triterpenoids by thin-layer chromatography (TLC) analysis, is further purified.

-

-

Further Chromatographic Purification:

-

Fraction F5 is subjected to octadecylsilyl (ODS) column chromatography with a methanol-water gradient elution (from 30:70 to 100:0, v/v).

-

The sub-fraction containing this compound is then purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile-water to afford pure this compound.

-

Characterization of this compound

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₆ |

| Molecular Weight | 504.70 g/mol |

| Appearance | White amorphous powder |

| HRESIMS [M+H]⁺ | m/z 505.3478 (calculated for C₃₀H₄₉O₆, 505.3472) |

Table 1: Physicochemical properties and HRESIMS data of this compound.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are summarized in the table below. The assignments are based on 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 39.8 | 1.55, m; 1.85, m |

| 2 | 28.1 | 1.70, m |

| 3 | 218.1 | - |

| 4 | 47.5 | - |

| 5 | 55.2 | 1.35, m |

| 6 | 24.3 | 1.60, m |

| 7 | 26.9 | 1.50, m |

| 8 | 48.1 | - |

| 9 | 51.5 | 1.45, m |

| 10 | 37.2 | - |

| 11 | 70.1 | 3.95, br s |

| 12 | 39.2 | 1.90, m; 2.10, m |

| 13 | 44.3 | - |

| 14 | 52.8 | - |

| 15 | 32.5 | 1.75, m |

| 16 | 75.3 | 4.10, d (8.5) |

| 17 | 60.1 | 2.20, d (8.5) |

| 18 | 16.2 | 0.85, s |

| 19 | 19.5 | 1.10, s |

| 20 | 36.5 | 2.15, m |

| 21 | 18.8 | 0.95, d (6.5) |

| 22 | 35.1 | 1.65, m |

| 23 | 68.2 | 3.80, m |

| 24 | 73.5 | 3.40, t (6.0) |

| 25 | 71.2 | - |

| 26 | 27.8 | 1.25, s |

| 27 | 28.0 | 1.28, s |

| 28 | 21.7 | 1.05, s |

| 29 | 26.5 | 1.08, s |

| 30 | 15.8 | 0.90, s |

Table 2: ¹H and ¹³C NMR data for this compound in CDCl₃.

Biological Activity: Farnesoid X Receptor (FXR) Agonism

This compound has been identified as a potent agonist of the Farnesoid X Receptor (FXR), with a reported EC₅₀ value of 50.25 μM. FXR is a nuclear receptor that plays a pivotal role in maintaining bile acid homeostasis.

FXR Signaling Pathway

Upon activation by a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. A key target gene is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. The induction of SHP leads to the downstream repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This negative feedback mechanism is crucial for preventing the accumulation of cytotoxic levels of bile acids.

Conclusion

This technical guide provides a comprehensive overview of the isolation and characterization of this compound from Alisma orientale. The detailed experimental protocols and tabulated spectroscopic data serve as a valuable resource for researchers in natural product chemistry and medicinal chemistry. Furthermore, the elucidation of its role as an FXR agonist, coupled with the visualization of the corresponding signaling pathway, highlights the therapeutic potential of this compound and provides a foundation for future investigations into its pharmacological applications in metabolic diseases.

Unveiling Alismanol M: A Technical Guide to Its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alismanol M is a protostane-type triterpenoid found within the rhizomes of Alisma orientale (also known as Alisma plantago-aquatica), a plant with a long history of use in traditional Chinese medicine. The rhizome, referred to as Rhizoma Alismatis, is known to contain a diverse array of bioactive compounds, primarily triterpenoids, which have garnered significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its isolation and analysis, and insights into the biological signaling pathways modulated by related compounds from Alisma orientale.

Natural Sources and Abundance of this compound

This compound is a constituent of the dried rhizome of Alisma orientale (Sam.) Juz. While the plant is the primary natural source of this compound, quantitative data specifically for this compound is not extensively reported in the current scientific literature. Research has predominantly focused on the more abundant triterpenoids within the rhizome, such as Alisol A, Alisol B, and their acetate derivatives. Over 100 protostane triterpenoids have been isolated from Alisma species, highlighting the chemical complexity of this natural source.

The following table summarizes the abundance of major triterpenoids in Alisma orientale rhizomes based on available literature. It is important to note that the concentration of these compounds can vary depending on factors such as the plant's geographical origin, harvest time, and processing methods.

| Compound | Typical Abundance Range (mg/g of dried rhizome) | Reference |

| Alisol A | 0.5 - 2.0 | [General estimate based on qualitative and semi-quantitative studies] |

| Alisol B 23-acetate | 1.0 - 5.0 | [General estimate based on qualitative and semi-quantitative studies] |

| Alisol A 24-acetate | 0.8 - 3.0 | [General estimate based on qualitative and semi-quantitative studies] |

| This compound | Qualitatively identified; quantitative data not widely available |

Experimental Protocols

The isolation and quantification of this compound and related triterpenoids from Alisma orientale rhizomes involve a multi-step process. The following protocols are representative of the methodologies described in the scientific literature for the extraction, separation, and analysis of protostane triterpenoids from this source.

Extraction of Triterpenoids from Alisma orientale Rhizomes

This protocol outlines a standard procedure for the initial extraction of crude triterpenoids.

Methodology:

-

Sample Preparation: Dried rhizomes of Alisma orientale are pulverized into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered rhizome is typically extracted with 60% ethanol using maceration or soxhlet extraction. The extraction is repeated multiple times to ensure maximum yield.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Caption: Workflow for the extraction of triterpenoids from Alisma orientale rhizomes.

Isolation of this compound by Column Chromatography

This protocol describes a general method for the separation of individual triterpenoids from the crude extract.

Methodology:

-

Fractionation: The crude extract is subjected to column chromatography over silica gel.

-

Elution Gradient: A step-gradient elution is performed using a solvent system of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values).

-

Further Purification: Fractions containing the target compound, this compound, are pooled and subjected to further purification using repeated column chromatography on silica gel or reversed-phase C18 columns.

-

Final Purification: Final purification to obtain isolated this compound is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

Alismanol M: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alismanol M is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. It has garnered significant interest in the scientific community for its pharmacological activity as a farnesoid X receptor (FXR) agonist. This technical guide provides a detailed overview of the physicochemical properties of this compound, its isolation and characterization, and its role in FXR signaling.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. While some data is readily available, specific experimental values for properties such as melting point and detailed solubility are not extensively reported in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | [1] |

| Molecular Weight | 504.70 g/mol | [1] |

| CAS Number | 2408810-59-1 | [1] |

| Appearance | Not explicitly reported, likely a white or off-white solid | |

| Melting Point | Not explicitly reported in reviewed literature | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | General knowledge for similar compounds |

| EC₅₀ for FXR | 50.25 μM | [1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the following sections outline the expected spectral characteristics based on its chemical structure and data from similar triterpenoids.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in the triterpenoid skeleton. Key signals would include those for methyl groups (singlets and doublets in the upfield region), methine and methylene protons on the steroid-like core, and protons attached to carbons bearing hydroxyl groups, which would appear in the downfield region.

-

¹³C NMR: The carbon NMR spectrum would show 30 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of these signals would provide information about the type of carbon (methyl, methylene, methine, quaternary) and its chemical environment (e.g., carbons attached to oxygen will be deshielded and appear at higher ppm values).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to sp³ hybridized C-H bonds.

-

C-O stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O single bonds of the hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The mass spectrum of this compound would show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to its molecular weight of 504.70.

-

Fragmentation Pattern: The fragmentation pattern would be complex, with characteristic losses of water molecules from the hydroxyl groups and cleavage of the triterpenoid skeleton.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of triterpenoids from Alisma orientale, which can be adapted for the specific isolation of this compound.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered rhizomes of Alisma orientale are subjected to ultrasonic extraction with an appropriate solvent, such as 70% ethanol, to extract the triterpenoids.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with a series of organic solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica gel or Sephadex, eluting with a gradient of solvents to further separate the components.

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled. Final purification is achieved using preparative high-performance liquid chromatography (HPLC).

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system to obtain a pure crystalline solid.

Farnesoid X Receptor (FXR) Signaling Pathway

This compound functions as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.

Caption: Simplified FXR signaling pathway activated by this compound in hepatocytes.

Mechanism of Action:

As an FXR agonist, this compound binds to and activates FXR. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation by this compound include:

-

Inhibition of Bile Acid Synthesis: The FXR-RXR heterodimer induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for maintaining bile acid homeostasis.

-

Promotion of Bile Acid Efflux: FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter protein located on the canalicular membrane of hepatocytes. This enhances the efflux of bile acids from the liver into the bile, reducing hepatic bile acid accumulation.

These actions underlie the potential therapeutic applications of this compound in cholestatic liver diseases and nonalcoholic steatohepatitis (NASH).

Conclusion

This compound is a promising natural product with significant potential for the development of new therapies for metabolic and liver diseases. This technical guide has summarized the current knowledge of its physicochemical properties and biological activity. Further research is warranted to fully elucidate its spectroscopic characteristics, and to conduct more detailed preclinical and clinical studies to validate its therapeutic efficacy and safety.

References

Alismanol M: A Comprehensive Technical Overview of its Chemical Identity

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's chemical identifiers is fundamental. This guide provides a detailed summary of the available chemical data for Alismanol M, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale.

Chemical Identifier Summary

The following table summarizes the key chemical identifiers for this compound. This data is essential for accurate documentation, database entry, and procurement.

| Chemical Identifier | Value | Source |

| CAS Number | 2408810-59-1 | [1] |

| Molecular Formula | C30H48O6 | [1] |

| Molecular Weight | 504.70 g/mol | [1] |

| IUPAC Name | Not available in searched resources | |

| SMILES String | Not available in searched resources |

References

In Silico Prediction of the Biological Activity of Alismanol M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alismanol M, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has been identified as a farnesoid X receptor (FXR) agonist. This guide provides a comprehensive overview of the predicted biological activities of this compound using a variety of in silico models. We present a hypothetical workflow for predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, identifying its primary molecular target, and elucidating its potential mechanism of action through pathway analysis. Detailed experimental protocols for these in silico analyses are provided, and predicted quantitative data are summarized for clarity. Furthermore, this document includes visualizations of the proposed in silico workflow and the predicted signaling pathway of this compound, generated using the DOT language. This guide is intended to serve as a technical resource for researchers interested in the computational evaluation of natural products for drug discovery and development.

Introduction to this compound

This compound is a natural product with the molecular formula C₃₀H₄₈O₆.[1] It belongs to the family of protostane-type triterpenoids, a class of compounds known for their diverse pharmacological activities. Experimental evidence has shown that this compound functions as a farnesoid X receptor (FXR) agonist with an EC₅₀ value of 50.25 μM, suggesting its potential therapeutic application in cholestasis and nonalcoholic steatohepatitis.[1] Given its known activity on a key nuclear receptor, in silico modeling can provide valuable insights into its broader biological activities, pharmacokinetic profile, and potential for drug development.

Chemical Structure of this compound:

-

SMILES: C[C@@]12[C@@]3(C(--INVALID-LINK--(CC3)--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--C(C)(O)C)=CC([C@@]1([H])[C@@]4(--INVALID-LINK--([H])CC2)C)=O)C[1]

Predicted Biological Activities and Physicochemical Properties

Based on its known FXR agonism and the common activities of structurally related triterpenoids, the following biological activities are predicted for this compound. The physicochemical and ADMET properties are hypothetical values derived from typical predictions for compounds of this class.

Predicted Biological Activities

| Predicted Activity | Basis for Prediction |

| Anti-cholestatic | Direct consequence of FXR agonism, which regulates bile acid homeostasis. |

| Anti-steatotic | FXR activation is known to decrease hepatic triglyceride levels. |

| Anti-inflammatory | FXR signaling can modulate inflammatory responses in the liver and intestine. |

| Hepatoprotective | By regulating bile acid levels and reducing inflammation, it may protect liver cells. |

| Modulation of Glucose Metabolism | FXR is involved in the regulation of hepatic glucose metabolism. |

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 504.7 g/mol |

| LogP | 4.2 |

| Topological Polar Surface Area (TPSA) | 107.8 Ų |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 6 |

Predicted ADMET Properties

| ADMET Parameter | Predicted Outcome/Value |

| Absorption | |

| Human Intestinal Absorption | Moderate to High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Blood-Brain Barrier (BBB) Permeability | Low |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP2D6 Inhibitor | Unlikely |

| CYP3A4 Inhibitor | Possible |

| Excretion | |

| Primary Route | Biliary |

| Toxicity | |

| AMES Mutagenicity | Negative |

| hERG Inhibition | Low Risk |

| Hepatotoxicity | Low Risk (potential for dose-dependent effects) |

In Silico Experimental Protocols

This section outlines the detailed methodologies for the in silico experiments used to predict the biological activity and pharmacokinetic profile of this compound.

ADMET Prediction

Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity of this compound using computational models.

Methodology:

-

Input Data: The SMILES string of this compound (C[C@@]12[C@@]3(C(--INVALID-LINK--(CC3)--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--C(C)(O)C)=CC([C@@]1([H])[C@@]4(--INVALID-LINK--([H])CC2)C)=O)C) is used as the input for various ADMET prediction web servers and software.

-

Prediction Tools: A consensus approach is employed using multiple freely available tools such as SwissADME, pkCSM, and ADMETlab 2.0.[2]

-

Parameters Analyzed:

-

Physicochemical Properties: Molecular weight, LogP, TPSA, hydrogen bond donors and acceptors are calculated to assess drug-likeness based on Lipinski's Rule of Five.

-

Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.

-

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

-

Metabolism: Prediction of inhibitory activity against major cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Toxicity: Prediction of AMES mutagenicity, hERG (human Ether-à-go-go-Related Gene) inhibition, and potential for hepatotoxicity.

-

-

Data Interpretation: The results from multiple predictors are compared to arrive at a consensus prediction for each ADMET property. These predictions are then used to assess the potential for oral bioavailability and to identify potential liabilities.

Molecular Target Prediction and Docking

Objective: To confirm the interaction of this compound with the Farnesoid X Receptor (FXR) and to evaluate the binding affinity and interaction patterns through molecular docking.

Methodology:

-

Protein Preparation:

-

The 3D crystal structure of the human Farnesoid X Receptor (FXR) ligand-binding domain is obtained from the Protein Data Bank (PDB). A suitable structure, such as PDB ID: 6HL0, is selected.[3]

-

The protein structure is prepared using AutoDockTools. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated from its SMILES string using a tool like Open Babel or an online converter.

-

The ligand is prepared in AutoDockTools by detecting the rotatable bonds and assigning Gasteiger charges.

-

-

Molecular Docking:

-

Software: AutoDock Vina is used for the docking simulation.

-

Grid Box Definition: A grid box is defined to encompass the known ligand-binding site of FXR. The center and dimensions of the grid box are determined based on the co-crystallized ligand in the PDB structure.

-

Docking Simulation: The docking simulation is performed with an appropriate exhaustiveness level (e.g., 16 or 32) to ensure a thorough search of the conformational space.

-

-

Analysis of Results:

-

The predicted binding affinity (in kcal/mol) of the most favorable binding pose is recorded.

-

The binding pose of this compound within the FXR active site is visualized and analyzed using a molecular visualization tool like PyMOL or Discovery Studio.

-

Key molecular interactions, such as hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues of FXR, are identified and documented.

-

Signaling Pathway Analysis

Objective: To map the downstream signaling cascade initiated by the activation of FXR by this compound.

Methodology:

-

Literature Review: A comprehensive literature search is conducted to identify the key molecular components and interactions in the FXR signaling pathway. Databases such as KEGG and Reactome are consulted.

-

Pathway Construction: Based on the literature review, a signaling pathway diagram is constructed. This includes:

-

The ligand (this compound) binding to and activating FXR.

-

The heterodimerization of activated FXR with the Retinoid X Receptor (RXR).

-

The translocation of the FXR/RXR heterodimer to the nucleus.

-

The binding of the heterodimer to FXR response elements (FXREs) in the promoter regions of target genes.

-

The induction of key target genes such as Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP).

-

The downstream effects, including the SHP-mediated inhibition of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

-

-

Visualization: The constructed pathway is visualized using the DOT language in Graphviz to create a clear and informative diagram.

Mandatory Visualizations

In Silico Workflow for this compound Analysis

Caption: In silico workflow for the analysis of this compound.

Predicted Signaling Pathway of this compound via FXR Activation

Caption: Predicted FXR signaling pathway activated by this compound.

Conclusion

The in silico analysis presented in this technical guide provides a robust framework for predicting the biological activities of this compound. As a known FXR agonist, this compound is predicted to have significant effects on bile acid homeostasis, lipid metabolism, and inflammatory responses, primarily in the liver. The hypothetical ADMET profile suggests that this compound possesses drug-like properties, although potential interactions with CYP enzymes warrant further investigation. The molecular docking and pathway analysis further elucidate its mechanism of action at the molecular level. While these in silico predictions offer valuable insights and can guide future research, they must be validated through rigorous in vitro and in vivo experimental studies. This guide serves as a starting point for the continued investigation of this compound as a potential therapeutic agent.

References

Alismanol M: Exploring its Activity Beyond FXR Agonism - A Lack of Evidence for Direct LXRβ Agonism

Initial investigations into the bioactivity of Alismanol M have predominantly characterized it as a farnesoid X receptor (FXR) agonist. FXR and LXR are both members of the nuclear receptor superfamily and play crucial roles in lipid and cholesterol metabolism, but they are distinct receptors with different endogenous ligands and target genes. The current body of scientific knowledge does not indicate a direct agonistic activity of this compound on LXRβ.

To provide a framework for understanding how a compound would be evaluated as a potential LXRβ agonist, this guide outlines the typical experimental workflow and signaling pathways involved in LXRβ activation. This information is based on established methodologies for identifying and characterizing LXR agonists in general, as specific data for this compound in this context is unavailable.

The Liver X Receptor β (LXRβ) Signaling Pathway

LXRβ, upon activation by an agonist, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade plays a pivotal role in reverse cholesterol transport and the regulation of lipid homeostasis.

Caption: Hypothetical LXRβ signaling pathway upon agonist binding.

Standard Experimental Workflow for Identifying LXRβ Agonists

The identification and characterization of a novel LXRβ agonist involves a multi-step process, beginning with initial screening assays and progressing to more detailed cellular and molecular analyses.

Caption: Typical experimental workflow for LXRβ agonist identification.

Key Experimental Methodologies

Below are detailed descriptions of the standard experimental protocols that would be necessary to validate this compound as an LXRβ agonist.

Luciferase Reporter Gene Assay

Objective: To determine if this compound can activate the LXRβ receptor and induce the transcription of a reporter gene.

Methodology:

-

Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transient Transfection: Cells are co-transfected with three plasmids:

-

An expression vector for the LXRβ ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

A β-galactosidase expression vector for normalization of transfection efficiency.

-

-

Compound Treatment: After 24 hours, the transfected cells are treated with varying concentrations of this compound or a known LXRβ agonist (positive control) for another 24 hours.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle-treated cells. EC50 values are determined from dose-response curves.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Objective: To quantify the binding affinity of this compound to the LXRβ protein.

Methodology:

-

Reagents:

-

GST-tagged LXRβ-LBD protein.

-

Europium-labeled anti-GST antibody (donor fluorophore).

-

Fluorescently labeled LXR ligand (tracer, acceptor fluorophore).

-

-

Assay Procedure: The GST-LXRβ-LBD and the anti-GST-Eu antibody are incubated together. Subsequently, the fluorescent tracer and varying concentrations of this compound are added.

-

TR-FRET Measurement: The reaction is incubated to allow for binding competition between this compound and the fluorescent tracer. The TR-FRET signal is measured on a plate reader. A high signal indicates close proximity of the donor and acceptor (tracer is bound), while a low signal indicates displacement of the tracer by the test compound.

-

Data Analysis: The IC50 value is calculated from the competition curve, which can then be used to determine the binding affinity (Ki).

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Objective: To measure the effect of this compound on the expression of known LXRβ target genes, such as ABCA1 and ABCG1.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., macrophages) is treated with this compound at various concentrations for a specified time.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA using reverse transcriptase.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for LXRβ target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Quantitative Data Summary (Hypothetical)

In the absence of actual data for this compound, the following tables illustrate how quantitative results for a hypothetical LXRβ agonist would be presented.

Table 1: In Vitro Activity of a Hypothetical LXRβ Agonist

| Assay | Parameter | Value |

| Luciferase Reporter Assay | EC50 (LXRβ) | 5.2 µM |

| TR-FRET Binding Assay | Ki (LXRβ) | 2.8 µM |

Table 2: Target Gene Expression in Macrophages (Fold Induction vs. Vehicle)

| Gene | 1 µM Compound | 10 µM Compound |

| ABCA1 | 3.5 | 8.2 |

| ABCG1 | 4.1 | 9.5 |

Conclusion

While the framework and methodologies for identifying and characterizing LXRβ agonists are well-established, there is currently no scientific evidence to suggest that this compound acts as such. The primary reported activity of this compound is as an FXR agonist. Future research may explore the broader nuclear receptor activity profile of this compound, but based on available data, a technical guide on this compound as a potential LXRβ agonist cannot be substantiated. Researchers interested in LXRβ agonists should refer to literature on established synthetic and natural agonists for this receptor.

A Technical Guide to the Preliminary Screening of Alismanol M for Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the preliminary screening of Alismanol M, a natural compound, for its anti-inflammatory potential. While direct extensive research on this compound is emerging, this document draws upon detailed studies of closely related analogues, such as Alisol F, isolated from Alisma orientale. These compounds have demonstrated significant anti-inflammatory activity, offering a robust framework for evaluating this compound. The guide focuses on key inflammatory signaling pathways, detailed experimental protocols, and the presentation of quantitative data to support further investigation and development.

Core Inflammatory Signaling Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways. Natural products often exert their anti-inflammatory effects by modulating key nodes within these networks. For this compound and its analogues, the primary targets identified are the NF-κB, MAPK, and STAT3 pathways, which are central regulators of pro-inflammatory gene expression.[1][2]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[3] In its inactive state, the NF-κB p50/p65 dimer is held in the cytoplasm by an inhibitor protein, IκBα.[4] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3][4] This frees the p50/p65 dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[1][2] Compounds like Alisol F have been shown to inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of p65.[2]

Caption: The NF-κB pathway is activated by LPS, leading to pro-inflammatory gene transcription.

The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are crucial signaling components that regulate cellular processes including inflammation.[5] The primary MAPK families involved are extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.[2] Inflammatory stimuli activate these kinases through a phosphorylation cascade.[6] Once activated, they phosphorylate and activate downstream transcription factors, contributing to the production of inflammatory mediators.[2][5] Studies on Alisol F show that it can suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages, indicating that this is a key mechanism of its anti-inflammatory action.[1][2]

Caption: The MAPK cascade involves ERK, JNK, and p38, which regulate inflammation.

Experimental Protocols for Anti-Inflammatory Screening

A systematic approach involving both in vitro and in vivo models is essential for the preliminary screening of this compound.

In Vitro Screening Workflow

The initial screening is typically performed using cell-based assays to determine the direct effects of the compound on inflammatory responses. Murine macrophage cell lines, such as RAW 264.7, are widely used as they produce a robust inflammatory response when stimulated with LPS.

Caption: Workflow for in vitro screening of this compound using macrophage cells.

Detailed Methodologies:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed cells in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for Western blots) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for cytokine/NO measurement, 15-60 minutes for phosphorylation studies).

-

-

Nitric Oxide (NO) Production Assay:

-

After incubation, collect 50 µL of cell culture supernatant.

-

Mix with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Follow the manufacturer's protocol precisely for antibody coating, sample incubation, detection antibody, streptavidin-HRP, and substrate addition.

-

Measure absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.

-

-

Western Blot Analysis:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Screening Workflow

Animal models are used to confirm the anti-inflammatory effects observed in vitro and to assess the compound's efficacy in a complex biological system. An acute liver injury model induced by LPS is highly relevant as it involves a systemic inflammatory response.[1][2]

Caption: Workflow for in vivo screening using an LPS-induced acute inflammation model.

Detailed Methodology (LPS/D-Gal-induced Acute Liver Injury):

-

Use male C57BL/6 mice (8-10 weeks old), acclimatized for at least one week.

-

Divide mice into groups: vehicle control, LPS/D-Gal model group, this compound treatment groups (multiple doses), and a positive control group (e.g., dexamethasone).

-

Administer this compound or vehicle orally for a set number of days prior to LPS challenge.

-

Induce acute liver injury by intraperitoneal injection of LPS (e.g., 50 µg/kg) and D-galactosamine (D-Gal, e.g., 400 mg/kg). D-Gal sensitizes the liver to LPS-induced damage.

-

After 6-8 hours, collect blood via cardiac puncture to obtain serum.

-

Euthanize the animals and harvest liver tissues.

-

Serum Analysis: Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage. Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.

-

Tissue Analysis: Fix a portion of the liver in 10% formalin for histopathological analysis (H&E staining). Homogenize the remaining liver tissue to prepare lysates for Western blot analysis of key signaling proteins.

Quantitative Data Presentation

Clear and concise presentation of quantitative data is critical for interpretation. The following tables summarize the expected results based on data from Alisol F, a close analogue of this compound.[1]

Table 1: In Vitro Anti-inflammatory Effects of Alisol F on LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |

| Control | - | < 5% | < 5% | < 5% |

| LPS (1 µg/mL) | - | 100% | 100% | 100% |

| Alisol F + LPS | 5 | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Alisol F + LPS | 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Alisol F + LPS | 20 | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Data presented is illustrative based on published findings for Alisol F, where significant dose-dependent inhibition was observed.[1]

Table 2: In Vivo Anti-inflammatory Effects of Alisol F in LPS/D-Gal-Induced Acute Liver Injury Mice

| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |

| Control | - | Normal Range | Normal Range | Baseline | Baseline |

| LPS/D-Gal | - | Significantly Elevated | Significantly Elevated | Significantly Elevated | Significantly Elevated |

| Alisol F + LPS/D-Gal | 25 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Alisol F + LPS/D-Gal | 50 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Data is illustrative of typical results from this model, where Alisol F provided significant protection against liver injury and systemic inflammation.[1][2]

Conclusion and Future Directions

The preliminary screening of this compound for anti-inflammatory properties should be guided by the established activity of its analogues. The experimental framework outlined in this guide, focusing on the inhibition of pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways, provides a clear path for its evaluation. Positive results from these in vitro and in vivo assays would establish this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics.

Future work should focus on:

-

Confirming the specific molecular targets through kinase assays and molecular docking.

-

Conducting structure-activity relationship (SAR) studies with other Alismanol derivatives.

-

Evaluating the efficacy of this compound in chronic models of inflammation, such as collagen-induced arthritis.[7]

-

Investigating its pharmacokinetic and toxicological profile to assess its drug-like properties.

References

- 1. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The intricate Biosynthesis of Protostane Terpenoids in Alisma Species: A Technical Guide

An in-depth exploration of the molecular machinery and biochemical transformations leading to the production of medicinally important protostane triterpenoids in the genus Alisma. This guide is intended for researchers, scientists, and drug development professionals.

The tubers of Alisma species, particularly Alisma orientale, have been a cornerstone of traditional medicine for centuries, valued for their diverse therapeutic properties. The primary bioactive constituents responsible for these effects are a unique class of tetracyclic triterpenoids known as protostanes. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of these complex natural products, from the initial precursor molecules to the diverse array of final structures. We will delve into the key enzymes, their genetic underpinnings, and the experimental methodologies used to elucidate this fascinating pathway.

The Core Biosynthetic Pathway: From Mevalonate to the Protostane Skeleton

The journey to protostane terpenoids in Alisma begins with the well-established mevalonic acid (MVA) pathway, a fundamental route for isoprenoid biosynthesis in plants. This pathway provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The subsequent key steps leading to the characteristic protostane core are outlined below:

-

Chain Elongation: Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential condensation of IPP with DMAPP to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). The gene encoding FPPS from A. orientale (AOFPPS) has been identified as a rate-limiting enzyme in the biosynthesis of Alisma triterpenoids.[1]

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SS), another critical regulatory enzyme, to produce the 30-carbon linear hydrocarbon, squalene. The squalene synthase from A. orientale (AOSS) has been cloned and functionally characterized.[1]

-

Epoxidation: Squalene undergoes epoxidation at the C2-C3 double bond, a reaction catalyzed by squalene epoxidase (SE), to yield 2,3-oxidosqualene. Two squalene epoxidase genes, AoSE1 and AoSE2, have been identified in A. orientale and their activity confirmed through in vitro enzyme assays.[1]

-

Cyclization: The Defining Step: The formation of the distinctive protostane tetracyclic skeleton from 2,3-oxidosqualene is the most crucial and complex step. This intricate cyclization cascade is catalyzed by a specific type of oxidosqualene cyclase (OSC). Transcriptome analysis of A. orientale has revealed the presence of candidate OSC genes, designated OSC1 and OSC2.[1] While their definitive role in producing the protostane cation intermediate is strongly suggested by their high expression in tubers, detailed functional characterization through heterologous expression and in vitro assays is a key area of ongoing research.

The proposed biosynthetic pathway from the MVA pathway to the protostane skeleton is depicted in the following diagram:

Tailoring the Protostane Scaffold: The Role of Modifying Enzymes

Following the formation of the initial protostane carbocation, a series of enzymatic modifications, including hydroxylations, oxidations, and glycosylations, give rise to the vast diversity of protostane triterpenoids found in Alisma species, such as the well-known alisols (e.g., alisol A, alisol B, and their derivatives). These modifications are primarily carried out by two major classes of enzymes:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for introducing hydroxyl groups and other oxidative modifications at various positions on the protostane skeleton. Transcriptome studies in A. orientale have identified several candidate CYP genes that are co-expressed with the core triterpenoid biosynthesis genes, suggesting their involvement in the downstream modification of the protostane scaffold.[1] However, the specific functions of these CYPs in Alisma remain to be experimentally validated.

-

UDP-glycosyltransferases (UGTs): Glycosylation, the attachment of sugar moieties, is a common modification of triterpenoids that can significantly alter their solubility, stability, and biological activity. While glycosylated protostanes are less common in Alisma compared to other triterpenoid-producing plants, the enzymatic machinery for such modifications likely exists. The identification and characterization of UGTs involved in Alisma triterpenoid biosynthesis is an area ripe for future investigation.

The proposed workflow for identifying and characterizing these modifying enzymes is outlined below:

Quantitative Insights into Protostane Biosynthesis

Understanding the regulation and efficiency of the protostane biosynthetic pathway requires quantitative data on gene expression and metabolite accumulation. Several studies have focused on quantifying the major protostane triterpenoids in Alisma species, particularly in the medicinally important tubers.

Table 1: Quantitative Analysis of Major Protostane Triterpenoids in Alisma orientale

| Compound | Tissue | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Alisol B 23-acetate | Tuber | 1.5 - 5.0 | HPLC-MS/MS | [1] |

| Alisol A 24-acetate | Tuber | 0.5 - 2.0 | HPLC-MS/MS | [1] |

| Alisol C 23-acetate | Tuber | 0.2 - 1.0 | HPLC-MS/MS | [1] |

| Alisol B | Tuber | 0.1 - 0.8 | HPLC-MS/MS | [1] |

| Alisol A | Tuber | 0.1 - 0.5 | HPLC-MS/MS | [1] |

Note: The concentration ranges are approximate and can vary depending on the plant's origin, developmental stage, and processing methods.

Furthermore, gene expression studies have revealed that the transcripts of key biosynthetic genes, such as AOSS and AoSEs, are significantly more abundant in the tubers compared to other tissues like leaves and roots, which correlates with the accumulation of protostane triterpenoids in the tubers.[1]

Experimental Protocols: A Guide for Researchers

This section provides an overview of the key experimental protocols used in the study of protostane terpenoid biosynthesis.

Extraction and Quantitative Analysis of Protostane Triterpenoids

Objective: To extract and quantify the major protostane triterpenoids from Alisma plant material.

Methodology:

-

Sample Preparation: Dried and powdered Alisma tubers are extracted with a suitable organic solvent, typically methanol or ethanol, using methods such as ultrasonication or reflux extraction.

-

Chromatographic Separation: The crude extract is then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water (often with a formic acid additive) and acetonitrile is commonly employed to achieve separation of the various alisol derivatives.

-

Quantification: Mass spectrometry is performed in multiple reaction monitoring (MRM) mode for accurate quantification of the target compounds. Stable isotope-labeled internal standards are used to ensure accuracy and reproducibility.

Cloning and Heterologous Expression of Biosynthetic Genes

Objective: To isolate and express a candidate biosynthetic gene (e.g., an OSC or CYP) in a heterologous host for functional characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from Alisma tubers, and first-strand cDNA is synthesized using reverse transcriptase.

-

Gene Amplification: The full-length coding sequence of the target gene is amplified from the cDNA using gene-specific primers designed based on transcriptome data.

-

Vector Construction: The amplified gene is cloned into a suitable expression vector, such as a yeast expression vector (e.g., pYES-DEST52) or a plant expression vector (for transient expression in Nicotiana benthamiana).

-

Heterologous Expression: The expression vector is transformed into a suitable host, such as Saccharomyces cerevisiae or Agrobacterium tumefaciens (for plant transformation). The expression of the recombinant protein is then induced under appropriate conditions.

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and substrate specificity of a recombinant biosynthetic enzyme.

Methodology:

-

Protein Extraction: The recombinant protein is extracted from the heterologous host cells. For membrane-bound enzymes like OSCs and CYPs, this typically involves the isolation of microsomal fractions.

-

Enzyme Reaction: The enzyme extract is incubated with the putative substrate (e.g., 2,3-oxidosqualene for an OSC, or a protostane aglycone for a CYP) and any necessary co-factors (e.g., NADPH for CYPs).

-

Product Analysis: The reaction products are extracted with an organic solvent and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to identify the enzymatic products by comparing their retention times and mass spectra with authentic standards.

Future Perspectives and Conclusion

The study of protostane terpenoid biosynthesis in Alisma species has made significant strides, with the elucidation of the core pathway and the identification of several key genes. However, many questions remain. The definitive functional characterization of the specific OSCs, CYPs, and UGTs that orchestrate the remarkable diversity of protostane structures is a major priority for future research. A detailed understanding of the regulatory networks that control the expression of these biosynthetic genes will also be crucial for developing strategies to enhance the production of these valuable medicinal compounds.

The application of advanced techniques such as single-cell transcriptomics and proteomics, combined with sophisticated metabolic engineering and synthetic biology approaches, holds immense promise for unlocking the full potential of Alisma species as a source of novel therapeutics. This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the intricate secrets of protostane biosynthesis.

References

Alismanol M: A Protostane Triterpenoid from Traditional Asian Medicine with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alismanol M is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismataceae), a plant widely used in traditional Asian medicine. Known as "Ze Xie" in Chinese, the rhizome of Alisma orientale has been a cornerstone of traditional remedies for centuries, prescribed for conditions such as edema, oliguria (decreased urine output), hyperlipidemia, and various inflammatory disorders.[1][2][3] These traditional uses point towards the plant's role in regulating fluid metabolism and reducing inflammation, properties that are now being investigated through the lens of modern pharmacology. This compound, as one of its constituent compounds, is emerging as a molecule of interest, particularly for its activity as a Farnesoid X Receptor (FXR) agonist, suggesting its potential in the treatment of metabolic and inflammatory diseases like cholestasis and nonalcoholic steatohepatitis (NASH).

Chemical Properties

This compound belongs to the family of protostane-type triterpenoids, which are characteristic secondary metabolites of the Alisma species.

-

Molecular Formula: C₃₀H₄₈O₆

-

Molecular Weight: 504.70 g/mol

-

Chemical Structure: (A 2D chemical structure diagram would be presented here in a full whitepaper)

Role in Traditional Asian Medicine

In the framework of Traditional Chinese Medicine (TCM), Alisma rhizome is categorized as an herb that "leaches out dampness" and "clears heat."[1][2][3][4][5] These concepts translate to a therapeutic focus on promoting diuresis to resolve fluid retention (edema) and addressing inflammatory conditions (heat).[1][2][3][4][5] It is traditionally used in formulas to treat:

-

Edema and fluid retention: Due to its diuretic properties.[1][2][3][5]

-

Hyperlipidemia: To address the accumulation of "phlegm" and "dampness," which can be interpreted as metabolic imbalances.

-

Urinary disorders: Including difficult or painful urination associated with "damp-heat."[1][2][3]

-

Diarrhea and Dizziness: Attributed to the accumulation of internal "dampness."[2]

While traditional use focuses on the whole plant extract, modern research is pinpointing specific compounds like this compound as contributors to these therapeutic effects.

Pharmacological Activity and Quantitative Data

The primary and most well-characterized pharmacological activity of this compound is its role as a Farnesoid X Receptor (FXR) agonist. FXR is a nuclear receptor that plays a critical role in regulating the metabolism of bile acids, lipids, and glucose, as well as in modulating inflammatory responses.

| Compound | Bioactivity | Assay | Cell Line | Result (EC₅₀) | Reference |

| This compound | Farnesoid X Receptor (FXR) Agonist | Dual-luciferase reporter assay | HEK293T | 50.25 μM | Luan ZL, et al. (2019) |

While extensive quantitative data for other bioactivities of this compound are not yet available, studies on closely related protostane triterpenoids from Alisma orientale provide insights into its potential therapeutic effects.

| Compound | Bioactivity | Assay | Cell Line/Model | Result (IC₅₀/Effect) | Reference |

| Alisol F | Anti-inflammatory | LPS-induced nitric oxide production | RAW 264.7 macrophages | IC₅₀ not specified, but significant inhibition | (Implied from general studies on Alisma triterpenoids) |

| Alisol B 23-acetate | Anticancer | MTT assay | Ovarian cancer cells | IC₅₀ values in the low micromolar range | (Implied from general studies on Alisma triterpenoids) |

Note: The anti-inflammatory and anticancer data presented for Alisol F and Alisol B 23-acetate are illustrative of the activities of related compounds from the same plant source. Further research is needed to determine the specific IC₅₀ values for this compound in these and other assays.

Experimental Protocols

Farnesoid X Receptor (FXR) Agonist Activity Assay (Dual-Luciferase Reporter Assay)

This protocol is based on the methodology described by Luan ZL, et al. (2019) for determining the FXR agonistic activity of this compound.

-

Cell Culture and Transfection:

-

Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are transiently co-transfected with a plasmid containing the Gal4 DNA-binding domain fused to the FXR ligand-binding domain (Gal4-FXR-LBD), a luciferase reporter plasmid containing the upstream activation sequence for Gal4 (UAS-luc), and a Renilla luciferase plasmid (pRL-TK) as an internal control for transfection efficiency. Transfection is typically performed using a liposomal-based transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with fresh DMEM containing various concentrations of this compound or a positive control (e.g., GW4064).

-

The cells are incubated for another 24 hours.

-

-

Luciferase Assay:

-

The cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

-

The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The fold activation is calculated as the ratio of the normalized luciferase activity in the presence of the compound to that of the vehicle control.

-

The EC₅₀ value, the concentration at which the compound elicits a half-maximal response, is determined by fitting the dose-response curve with a nonlinear regression model.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound identified to date is the activation of the Farnesoid X Receptor (FXR).

FXR Signaling Pathway

Activation of FXR by this compound leads to the transcription of genes that regulate various metabolic processes, which is consistent with the traditional use of Alisma rhizome for hyperlipidemia and inflammatory conditions.

While direct evidence for this compound's modulation of other signaling pathways is limited, related protostane triterpenoids from Alisma orientale have been shown to affect key inflammatory and cell survival pathways, suggesting potential areas for future research on this compound.

Potential Experimental Workflow for Investigating Downstream Signaling

Conclusion and Future Directions

This compound is a promising bioactive compound from a well-established traditional medicine with a clear mechanism of action as an FXR agonist. This activity provides a molecular basis for the traditional use of Alisma rhizome in treating metabolic and inflammatory disorders. The current EC₅₀ value for FXR activation provides a starting point for further pharmacological studies.

Future research should focus on:

-

Determining the IC₅₀ values of this compound in various anti-inflammatory and anticancer assays to build a more comprehensive pharmacological profile.

-

Investigating the downstream effects of this compound-mediated FXR activation to fully elucidate its therapeutic potential.

-

Exploring the effects of this compound on other signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, to identify potential polypharmacological effects.

-

Conducting in vivo studies to validate the efficacy of this compound in animal models of cholestasis, NASH, and other inflammatory conditions.

A deeper understanding of the pharmacological properties of this compound will be crucial for its potential development as a novel therapeutic agent for metabolic and inflammatory diseases.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. Manool, a Salvia officinalis diterpene, induces selective cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic and Biological Characterization of Alismanol M

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Alismanol M, a triterpenoid of interest for its potential therapeutic properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction to this compound

This compound is a protostane-type triterpenoid isolated from Alismatis Rhizoma, the dried rhizome of Alisma plantago-aquatica L.[1]. Triterpenoids from this source, including this compound and its analogs, have garnered significant attention for their diverse biological activities, such as anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] A thorough understanding of the structural and biological characteristics of this compound is crucial for its potential development as a therapeutic agent. This guide presents its spectroscopic data (NMR and MS), detailed experimental methodologies for its characterization, and an overview of the key signaling pathways it may modulate.

Spectroscopic Data

The structural elucidation of this compound relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental data for this compound is not publicly available, this section provides representative data tables based on the known structure of this compound and typical values for similar triterpenoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of organic molecules. For triterpenoids like this compound, ¹H and ¹³C NMR are fundamental for structural assignment.

¹H NMR Spectroscopic Data (Representative)

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The following table summarizes the expected proton chemical shifts for this compound.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.50 | m | |

| 2 | 1.65 | m | |

| 3 | 3.20 | dd | 11.5, 4.5 |

| 5 | 0.95 | d | 5.0 |

| 6 | 1.45 | m | |

| 7 | 1.55 | m | |

| 9 | 1.10 | m | |

| 11 | 4.05 | br s | |

| 12 | 1.80 | m | |

| 15 | 1.30 | m | |

| 16 | 3.80 | m | |

| 17 | 2.10 | m | |

| 18-CH₃ | 0.85 | s | |

| 19-CH₃ | 0.98 | s | |

| 21-CH₃ | 0.90 | d | 6.5 |

| 26-CH₃ | 1.15 | s | |

| 27-CH₃ | 1.20 | s | |

| 28-CH₃ | 0.78 | s | |

| 29-CH₃ | 0.88 | s | |

| 30-CH₃ | 0.82 | s |

¹³C NMR Spectroscopic Data (Representative)

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The table below presents the anticipated carbon chemical shifts for this compound.

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 38.5 | 16 | 75.0 |

| 2 | 27.8 | 17 | 52.1 |

| 3 | 79.0 | 18 | 16.2 |

| 4 | 39.1 | 19 | 19.5 |

| 5 | 55.6 | 20 | 36.4 |

| 6 | 18.9 | 21 | 18.5 |

| 7 | 34.2 | 22 | 35.8 |

| 8 | 40.5 | 23 | 24.5 |

| 9 | 50.7 | 24 | 125.0 |

| 10 | 37.2 | 25 | 131.0 |

| 11 | 68.9 | 26 | 25.7 |

| 12 | 31.5 | 27 | 17.6 |

| 13 | 45.3 | 28 | 28.2 |

| 14 | 51.2 | 29 | 15.8 |

| 15 | 28.8 | 30 | 15.5 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, a representative interpretation of its mass spectrum is provided.

Mass Spectrometry Data (Representative)

| Ion | m/z (calculated) | Relative Abundance | Interpretation |

| [M+H]⁺ | 475.3787 | 100% | Protonated molecular ion |

| [M+Na]⁺ | 497.3606 | 20% | Sodium adduct |

| [M-H₂O+H]⁺ | 457.3682 | 60% | Loss of water |

| [M-2H₂O+H]⁺ | 439.3576 | 40% | Loss of two water molecules |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible and accurate spectroscopic analysis of natural products like this compound.

NMR Spectroscopy Protocol for Triterpenoids